1-Chloro-4-propoxybutane Exhibits a Calculated LogP of 2.39–2.43, Differentiating Its Lipophilicity from Shorter-Chain and Non-Ether Chloroalkane Analogs
1-Chloro-4-propoxybutane displays a calculated octanol-water partition coefficient (LogP) ranging from 2.39 to 2.43 based on multiple computational chemistry databases [1] [2]. This moderate lipophilicity distinguishes it from both shorter-chain chloroalkyl ethers and non-ether chloroalkanes. For comparison, the dichloro analog 3-chloropropyl 4-chlorobutyl ether (C₇H₁₄Cl₂O) exhibits a significantly higher calculated LogP of 3.29 , while 1-chlorooctane (C₈H₁₇Cl), an all-carbon alkyl chloride, has a LogP of 4.5 [3]. The ether oxygen in 1-chloro-4-propoxybutane introduces polarity (calculated PSA = 9.23 Ų) and hydrogen-bond acceptor capacity, reducing LogP relative to all-carbon chains of comparable molecular weight while maintaining sufficient hydrophobicity for membrane partitioning.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.39–2.43 |
| Comparator Or Baseline | 3-chloropropyl 4-chlorobutyl ether (dichloro analog, LogP = 3.29); 1-chlorooctane (non-ether alkyl chloride, LogP = 4.5) |
| Quantified Difference | ΔLogP = -0.86 to -0.90 vs. dichloro analog; ΔLogP = -2.07 to -2.11 vs. 1-chlorooctane |
| Conditions | Computationally calculated values using standard fragment-based algorithms (ACD/Labs or similar); not experimentally measured. |
Why This Matters
For researchers designing linkers or building blocks where balanced lipophilicity is critical—such as maintaining solubility while enabling membrane permeability—1-chloro-4-propoxybutane offers a quantifiably distinct LogP profile from available alternatives.
- [1] ChemSrc. 4-Propoxybutyl chloride (CAS 14860-82-3). Physical and Chemical Properties. LogP = 2.39. View Source
- [2] Molbase. 4-Propoxybutyl chloride. Compound Information. LogP = 2.432; PSA = 9.23 Ų. View Source
- [3] PubChem. 1-Chlorooctane. Compound Summary. Computed LogP = 4.5. View Source
